4-(dimethylsulfamoyl)-N-(5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide
Description
The target compound is a sulfonamide derivative featuring a benzamide core substituted with a dimethylsulfamoyl group at the 4-position and a 1,3,4-thiadiazol-2-yl moiety linked via a sulfur atom to a naphthalen-1-ylmethyl group. Its molecular structure combines lipophilic (naphthalene) and polar (sulfamoyl, thiadiazole) domains, making it a candidate for diverse biological interactions. Synthetically, such compounds are typically prepared through sequential alkylation and condensation reactions, as seen in analogous sulfonamide-thiadiazole hybrids .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S3/c1-26(2)32(28,29)18-12-10-16(11-13-18)20(27)23-21-24-25-22(31-21)30-14-17-8-5-7-15-6-3-4-9-19(15)17/h3-13H,14H2,1-2H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHWXRZMHNLAQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(dimethylsulfamoyl)-N-(5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the naphthalen-1-ylmethylsulfanyl group: This step involves the nucleophilic substitution of a suitable naphthalen-1-ylmethyl halide with a thiol group on the thiadiazole ring.
Attachment of the benzamide core: The final step involves the coupling of the substituted thiadiazole with a benzoyl chloride derivative in the presence of a base to form the desired benzamide.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-(dimethylsulfamoyl)-N-(5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the functional groups present on the compound.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiadiazole have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The incorporation of the naphthyl group is believed to enhance the interaction with biological targets, potentially leading to increased efficacy against tumors .
Enzyme Inhibition
The compound's structural components suggest potential applications as enzyme inhibitors. Sulfonamides, including those with a dimethylsulfamoyl group, are known to inhibit various enzymes crucial in metabolic pathways. Research has shown that compounds with similar functionalities can inhibit enzymes like acetylcholinesterase and α-glucosidase, which are relevant in treating conditions such as Alzheimer's disease and diabetes .
Antioxidant Properties
Compounds containing thiadiazole rings have demonstrated antioxidant activity. The presence of sulfur and nitrogen within the ring system contributes to their ability to scavenge free radicals and reduce oxidative stress in biological systems . This property is vital for developing therapeutic agents aimed at preventing oxidative damage associated with chronic diseases.
Synthetic Pathways
The synthesis of 4-(dimethylsulfamoyl)-N-(5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide typically involves:
- Step 1 : Formation of the thiadiazole ring from appropriate precursors.
- Step 2 : Introduction of the naphthylmethyl sulfanyl group via nucleophilic substitution reactions.
- Step 3 : Coupling with dimethylsulfamoyl chloride to form the final product.
Each step requires careful control of reaction conditions to ensure high yields and purity of the final compound.
Case Study 1: Anticancer Evaluation
A recent study evaluated the anticancer activity of similar thiadiazole derivatives against various cancer cell lines including HEK293 and BT474. The results indicated that certain modifications to the thiadiazole structure significantly enhanced cytotoxicity compared to existing treatments . This suggests that further exploration of related compounds could lead to new cancer therapies.
Case Study 2: Enzyme Inhibition Studies
Another investigation focused on the enzyme inhibitory potential of sulfonamide derivatives. Compounds were screened for their ability to inhibit α-glucosidase and acetylcholinesterase, revealing promising results for managing diabetes and Alzheimer's disease . The study highlighted the importance of structural modifications in enhancing inhibitory activity.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-(5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a therapeutic effect. The pathways involved would be determined by the nature of these interactions and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s uniqueness lies in its naphthalen-1-ylmethylsulfanyl substituent and dimethylsulfamoyl group. Key comparisons with analogs include:
Table 1: Structural Comparison of Sulfonamide-Thiadiazole Derivatives
Key Observations:
- Naphthalene vs. Aryl Substituents : The naphthalen-1-ylmethyl group in the target compound enhances lipophilicity compared to smaller substituents (e.g., 4-chlorobenzyl or methyl). This may improve membrane permeability but reduce aqueous solubility .
- Spectral Signatures: IR spectra confirm the absence of NH stretches (~3300 cm⁻¹) in the target compound, unlike amino-substituted derivatives .
Pharmacological Implications
Sulfonamide-thiadiazole hybrids are explored for antimicrobial, anticancer, and enzyme-inhibitory activities. Key comparisons include:
- Antimicrobial Activity: Aethazol () shows efficacy against Gram-negative bacteria, attributed to its NH₂ group’s hydrogen-bonding capacity.
- Enzyme Inhibition : Diethylsulfamoyl derivatives () with nitro groups exhibit enhanced electronic effects, possibly improving binding to enzymes like carbonic anhydrase .
- Metabolic Stability : The naphthalene moiety in the target compound may slow hepatic metabolism compared to phenyl or chlorophenyl analogs, extending half-life .
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-(5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a synthetic molecule with significant potential in medicinal chemistry, particularly due to its biological activities attributed to the 1,3,4-thiadiazole moiety. This article explores its biological activity, synthesizing information from various studies and research findings.
Structural Characteristics
The compound is characterized by the following structural features:
- Thiadiazole Ring : A key component known for diverse biological activities including antimicrobial and anticancer properties.
- Dimethylsulfamoyl Group : Enhances solubility and may influence the compound's interaction with biological targets.
- Naphthylmethyl Group : Contributes to lipophilicity, potentially improving cell membrane permeability.
Anticancer Properties
Research indicates that 1,3,4-thiadiazole derivatives exhibit notable anticancer activity. For instance:
- Cytotoxicity : Studies have shown that compounds with a thiadiazole nucleus can inhibit cell growth in various cancer cell lines. For example, derivatives have demonstrated IC50 values ranging from 0.74 to 10.0 μg/mL against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines .
| Cell Line | IC50 Value (μg/mL) |
|---|---|
| HCT116 | 3.29 |
| H460 | 10 |
| MCF-7 | Variable |
The mechanisms through which thiadiazole derivatives exert their anticancer effects include:
- Inhibition of DNA and RNA Synthesis : Thiadiazoles can interfere with nucleic acid synthesis without affecting protein synthesis .
- Targeting Key Kinases : The heteroatoms in the thiadiazole ring facilitate interactions with kinases involved in tumorigenesis .
Antimicrobial Activity
1,3,4-Thiadiazole derivatives are also recognized for their antimicrobial properties. They have been shown to possess:
- Antibacterial Activity : Effective against a variety of bacterial strains.
- Antifungal Activity : Some derivatives have demonstrated efficacy against fungal infections.
Case Studies
Several studies have highlighted the effectiveness of thiadiazole-based compounds in clinical settings:
- Study on Antitumor Activity : A recent investigation revealed that a series of thiadiazole derivatives exhibited promising antitumor activity against HepG2 (liver cancer) and A549 (lung cancer) cell lines with IC50 values of 4.37 ± 0.7 and 8.03 ± 0.5 μM respectively .
- Antimicrobial Efficacy : Another study assessed various thiadiazole derivatives for their antibacterial properties, reporting significant inhibition against Gram-positive and Gram-negative bacteria .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization involves controlling reaction parameters such as temperature (e.g., reflux at 80–90°C), solvent choice (polar aprotic solvents like DMF or DCM), and stoichiometric ratios of intermediates. For example, coupling reactions often require NaH or similar bases to activate thiol groups for sulfanyl linkage formation. Monitoring via TLC and purification via column chromatography are critical for isolating high-purity products .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via H and C NMR, focusing on sulfamoyl (~3.0 ppm for dimethyl groups) and naphthalenyl protons (~7.5–8.5 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ions).
- HPLC : Assess purity (>95% is standard for pharmacological studies) .
Q. What structural features contribute to its potential bioactivity?
- Methodological Answer : The thiadiazole core enhances electron-deficient reactivity, while the dimethylsulfamoyl group improves solubility and membrane permeability. The naphthalenylmethylsulfanyl moiety may facilitate π-π stacking interactions with biological targets, such as enzyme active sites .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore modifications of this compound?
- Methodological Answer :
- Substituent Variation : Replace the naphthalenyl group with other aromatics (e.g., biphenyl or chlorophenyl) to assess impact on antimicrobial potency .
- Functional Group Interchange : Swap dimethylsulfamoyl with methanesulfonyl or piperidinylsulfonyl groups to evaluate pharmacokinetic properties .
- Biological Assays : Test derivatives against Gram-positive/negative bacteria (disk diffusion) and cancer cell lines (MTT assay) to correlate structural changes with activity .
Q. What strategies resolve contradictions in bioactivity data across similar compounds?
- Methodological Answer :
- Dose-Response Analysis : Compare IC values across studies to identify potency thresholds.
- Solubility Correction : Use co-solvents (e.g., DMSO/PBS mixtures) to address false negatives caused by poor aqueous solubility .
- Target Validation : Employ molecular docking (e.g., AutoDock Vina) to confirm binding affinity discrepancies for enzymes like dihydrofolate reductase .
Q. How can in silico modeling predict this compound’s mechanism of action?
- Methodological Answer :
- Pharmacophore Mapping : Identify key interaction sites (e.g., sulfamoyl H-bond donors, aromatic π-systems) using Schrödinger Suite .
- ADMET Prediction : Use SwissADME to forecast bioavailability, CYP450 interactions, and blood-brain barrier penetration .
- Molecular Dynamics (MD) : Simulate binding stability with putative targets (e.g., bacterial topoisomerase IV) over 100-ns trajectories .
Contradictions and Limitations
- Bioactivity Variability : Discrepancies in antimicrobial data (e.g., zone inhibition ranges) may stem from differences in bacterial strains or assay protocols .
- Synthetic Scalability : Low yields in thiadiazole ring formation (65–70%) highlight the need for alternative catalysts (e.g., microwaves) .
Future Research Directions
- Mechanistic Studies : Use CRISPR-Cas9 gene editing to validate target engagement in resistant bacterial strains .
- Hybrid Derivatives : Combine with triazole or oxadiazole motifs to enhance dual-target inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
